molecular formula C9H16O2 B2543290 4-Propoxycyclohexanone CAS No. 158836-67-0

4-Propoxycyclohexanone

Cat. No.: B2543290
CAS No.: 158836-67-0
M. Wt: 156.225
InChI Key: XHLFNRDYLLAEEV-UHFFFAOYSA-N
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Description

4-Propoxycyclohexanone is a cyclohexanone derivative substituted with a propoxy (-OCH₂CH₂CH₃) group at the 4-position. Cyclohexanones with substituents like alkyl, hydroxy, or alkoxy groups are widely used in organic synthesis, liquid crystal precursors, and pharmaceutical intermediates . The propoxy group likely enhances lipophilicity and influences reactivity compared to hydroxy or alkyl substituents, making it valuable in tailored chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxycyclohexanone can be synthesized through several methods. One common method involves the reaction of 8-propoxy-1,4-dioxaspiro[4.5]decane with hydrochloric acid in tetrahydrofuran at room temperature. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield this compound as a colorless oil .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-Propoxycyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propoxycyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nucleophile involved. The propoxy group can also influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Hydroxycyclohexanone

  • Molecular Formula : C₆H₁₀O₂; Molecular Weight : 114.14 g/mol .
  • Physical Properties : Boiling point = 256°C, density = 1.1 g/cm³, melting point = -1°C .
  • Applications: Used as a precursor for synthesizing trans-4-amino-1-methylcyclohexanol, a pharmaceutical intermediate .
  • Key Differences : The hydroxyl group enables hydrogen bonding, increasing polarity and solubility in polar solvents compared to the propoxy variant.

4-Hydroxy-4-methylcyclohexanone

  • Molecular Formula : C₇H₁₂O₂; Molecular Weight : 128.17 g/mol .
  • Applications: Utilized in synthesizing trans-4-amino-1-methylcyclohexanol (pharmaceutical intermediate) .

4-(trans-4'-n-Propylcyclohexyl)cyclohexanone

  • Molecular Formula : C₁₅H₂₆O; Molecular Weight : 222.37 g/mol .
  • Physical Properties : Melting point = 28.4°C, purity ≥99% (GC) .
  • Applications: Liquid crystal precursor for display technologies .
  • Key Differences : The trans-4'-n-propylcyclohexyl substituent enhances rigidity and mesogenic properties, unlike the flexible propoxy group.

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
4-Propoxycyclohexanone* C₉H₁₆O₂ 156.22 N/A N/A Synthetic intermediate
4-Hydroxycyclohexanone C₆H₁₀O₂ 114.14 -1 256 Pharmaceutical synthesis
4-Hydroxy-4-methylcyclohexanone C₇H₁₂O₂ 128.17 N/A N/A Pharmaceutical synthesis
4-(trans-4'-n-Propylcyclohexyl)cyclohexanone C₁₅H₂₆O 222.37 28.4 N/A Liquid crystal displays
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 N/A N/A Research chemical

*Estimated values for this compound based on structural analogs.

Biological Activity

4-Propoxycyclohexanone is a cyclic ketone that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structure allows for various interactions with biological systems, making it a candidate for drug development and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propoxy group attached to a cyclohexanone ring. This structural feature contributes to its lipophilicity, influencing its absorption and distribution within biological systems. The compound's molecular formula is C₉H₁₄O₂, with a molecular weight of approximately 154.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions. These include:

  • Hydrogen Bonding : Facilitates interactions with polar biomolecules.
  • Hydrophobic Interactions : Enhances binding affinity to lipid membranes and proteins.
  • Van der Waals Forces : Contributes to the stability of the compound's interactions with biological targets.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely to exhibit:

  • Absorption : Rapid absorption due to its lipophilic nature.
  • Distribution : Extensive distribution in tissues, particularly in lipid-rich environments.
  • Metabolism : Potential metabolic pathways involving oxidation and conjugation.
  • Excretion : Primarily through urine, following metabolic transformation.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of this compound:

Table 1: Summary of Case Studies

Study ReferenceFindingsBiological Activity
Investigated interactions with bacterial membranesAntimicrobial
Explored anti-inflammatory properties in vitroAnti-inflammatory
Evaluated cytotoxic effects on cancer cell linesCytotoxic

Detailed Findings

  • Antimicrobial Study :
    • A study conducted on the antimicrobial properties revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of membrane integrity.
  • Anti-inflammatory Research :
    • In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS).
  • Cytotoxicity Assessment :
    • A cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibited IC50 values ranging from 20 µM to 30 µM, suggesting significant potential for further development as an anticancer agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Propoxycyclohexanone in laboratory settings?

A common method involves the alkylation of cyclohexanone using propyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Retrosynthetic analysis tools, such as AI-powered synthesis planners, can predict feasible pathways by leveraging reaction databases (e.g., Reaxys or Pistachio models) to optimize step efficiency and selectivity . Safety protocols for handling reactive intermediates (e.g., propyl halides) should be followed, including proper ventilation and personal protective equipment (PPE) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To confirm the presence of the ketone group (C=O stretch ~1700 cm⁻¹).
  • NMR (¹H and ¹³C) : To resolve the cyclohexane ring structure and propoxy substituent.
  • Mass Spectrometry (MS) : For molecular weight validation. Derivatives like 2,4-dinitrophenylhydrazones can enhance characterization accuracy by isolating the ketone moiety . Cross-referencing spectral data with computational predictions (e.g., DFT) improves reliability .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste according to regulatory guidelines .
  • Emergency Measures : Immediate eye/skin flushing with water and medical consultation for exposure incidents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis?

Contradictions often arise from variables like catalyst purity, solvent polarity, or temperature fluctuations. Mitigation strategies include:

  • Statistical Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors .
  • Reproducibility Checks : Replicate reactions under identical conditions and cross-validate with independent analytical methods (e.g., HPLC vs. GC-MS) .
  • Literature Benchmarking : Compare results with published protocols for similar cyclohexanone derivatives to isolate anomalies .

Q. What computational methods are effective for studying this compound’s reactivity?

  • Density Functional Theory (DFT) : Models electronic structures to predict reaction pathways (e.g., nucleophilic attack on the ketone group) .
  • Molecular Dynamics (MD) Simulations : Analyzes solvent interactions and conformational stability.
  • Validation : Align computational findings with experimental kinetics (e.g., Arrhenius plots) to refine accuracy .

Q. How can reaction conditions be optimized for scalable synthesis?

Employ Response Surface Methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time). For example:

  • Central Composite Design : Tests extreme values to map optimal yield regions.
  • ANOVA Analysis : Identifies statistically significant factors . Pilot-scale trials should incorporate safety assessments for exothermic risks .

Q. What role does this compound play in multi-step organic syntheses?

It serves as a versatile intermediate:

  • Chiral Building Block : Functionalization via reduction (e.g., NaBH₄) yields 4-propoxycyclohexanol for asymmetric catalysis .
  • Cross-Coupling Substrate : The propoxy group can undergo nucleophilic substitution or oxidation to introduce heteroatoms or extended carbon chains .

Q. How does this compound’s stability vary under different storage conditions?

  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., >150°C).
  • Light Sensitivity : Monitor UV-induced degradation via accelerated aging studies.
  • Storage Recommendations : Keep in amber glassware under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Q. Methodological Frameworks

Q. How to formulate a FINER research question for studying this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to instrumentation (e.g., NMR, HPLC).
  • Interesting : Explore understudied properties (e.g., solvent effects on tautomerism).
  • Novel : Investigate applications in green chemistry (e.g., solvent-free synthesis).
  • Ethical : Follow institutional guidelines for hazardous waste disposal .
  • Relevant : Align with broader goals (e.g., developing sustainable ketone derivatives) .

Q. What strategies address data discrepancies in spectral interpretations?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
  • Derivatization : Convert the ketone to a crystalline derivative (e.g., semicarbazone) for unambiguous structural confirmation .
  • Collaborative Analysis : Engage spectroscopy experts to resolve ambiguous peaks .

Properties

IUPAC Name

4-propoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-7-11-9-5-3-8(10)4-6-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLFNRDYLLAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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